REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C([O:21][C:22]([N:24]1[CH:29]2CC[CH:25]1[CH2:26]C(=O)[CH2:28]2)=O)(C)(C)C.[Br:33][C:34]1[CH:35]=[CH:36][C:37]2[C:38](=[C:48]3[CH2:54][CH:53]4[NH:55][CH:50]([CH2:51][CH2:52]4)[CH2:49]3)[C:39]3[C:44]([O:45][C:46]=2[CH:47]=1)=[CH:43][CH:42]=[CH:41][CH:40]=3>>[CH2:25]([N:24]([CH2:29][CH3:28])[C:22]([C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3)=[O:21])[CH3:26].[Br:33][C:34]1[CH:35]=[CH:36][C:37]2[C:38](=[C:48]3[CH2:54][CH:53]4[NH:55][CH:50]([CH2:51][CH2:52]4)[CH2:49]3)[C:39]3[C:44]([O:45][C:46]=2[CH:47]=1)=[CH:43][CH:42]=[CH:41][CH:40]=3
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)=O
|
Name
|
3-(3-bromo-xanthen-9-ylidene)-8-aza-bicyclo[3.2.1]octane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CC2CCC(C1)N2
|
Name
|
1b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CC2CCC(C1)N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 46 mmol |
Name
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|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CC2CCC(C1)N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |